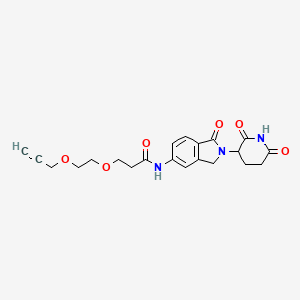

Lenalidomide-5'-CO-PEG2-propargyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

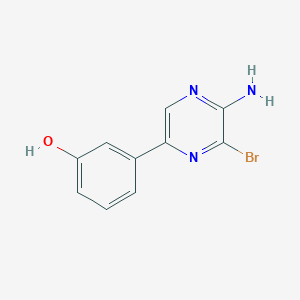

Lenalidomide-5’-CO-PEG2-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of lenalidomide by attaching a polyethylene glycol (PEG) linker and a propargyl group. The PEG linker increases the hydrophilicity of the molecule, while the propargyl group allows for further functionalization and conjugation with other molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-5’-CO-PEG2-propargyl involves several steps:

Bromination: The initial step involves the bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.

Condensation: The brominated product is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide (DMF) and potassium carbonate (K2CO3) to yield the intermediate compound.

Hydrogenation: The intermediate is subjected to hydrogenation to reduce the nitro group to an amino group, forming lenalidomide.

PEGylation: Lenalidomide is then reacted with a PEG2 linker containing a carboxyl group to form Lenalidomide-5’-CO-PEG2.

Propargylation: Finally, the PEGylated lenalidomide is reacted with propargyl bromide to introduce the propargyl group, yielding Lenalidomide-5’-CO-PEG2-propargyl.

Industrial Production Methods

Industrial production of Lenalidomide-5’-CO-PEG2-propargyl follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

Purification: Using techniques such as recrystallization, chromatography, and filtration to purify the final product.

Quality Control: Conducting rigorous quality control tests to ensure the compound meets industry standards for pharmaceutical use.

Análisis De Reacciones Químicas

Types of Reactions

Lenalidomide-5’-CO-PEG2-propargyl undergoes various chemical reactions, including:

Oxidation: The propargyl group can be oxidized to form an epoxide or other oxidized derivatives.

Reduction: The nitro group in the intermediate can be reduced to an amino group during synthesis.

Substitution: The propargyl group allows for nucleophilic substitution reactions, enabling further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Hydrogen gas with a palladium catalyst is commonly used for hydrogenation.

Substitution: Nucleophiles such as azides or thiols can react with the propargyl group under mild conditions.

Major Products

Oxidation: Epoxides or other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various functionalized derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Lenalidomide-5’-CO-PEG2-propargyl has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Employed in the study of protein-protein interactions and as a tool for labeling and tracking biomolecules.

Medicine: Investigated for its potential use in targeted drug delivery systems and as a therapeutic agent in cancer treatment.

Industry: Utilized in the development of novel pharmaceuticals and bioconjugates.

Mecanismo De Acción

Lenalid

Propiedades

Fórmula molecular |

C21H23N3O6 |

|---|---|

Peso molecular |

413.4 g/mol |

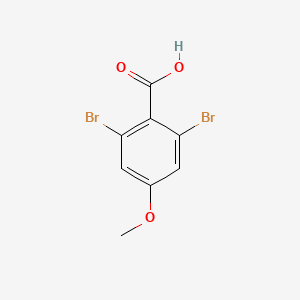

Nombre IUPAC |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-3-(2-prop-2-ynoxyethoxy)propanamide |

InChI |

InChI=1S/C21H23N3O6/c1-2-8-29-10-11-30-9-7-19(26)22-15-3-4-16-14(12-15)13-24(21(16)28)17-5-6-18(25)23-20(17)27/h1,3-4,12,17H,5-11,13H2,(H,22,26)(H,23,25,27) |

Clave InChI |

LIBAHLJEHRMOQW-UHFFFAOYSA-N |

SMILES canónico |

C#CCOCCOCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde](/img/structure/B14769442.png)

![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14769474.png)